6-(fluoromethyl)oxane-2,3,4,5-tetrol
Description
6-Deoxy-6-fluoro-β-D-glucopyranose (C₆H₁₁FO₅, molecular weight 182.15 g/mol) is a fluorinated monosaccharide derivative where the hydroxyl group at the C6 position of β-D-glucopyranose is replaced by a fluorine atom . This substitution imparts unique physicochemical properties, including enhanced metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogs. The compound is synthesized via nucleophilic fluorination or enzymatic methods, with applications in chemical biology as a molecular probe for studying glucose transport and metabolism . It also serves as a precursor for radiopharmaceuticals like 6-[¹⁸F]fluoro-6-deoxy-D-glucose (6-FDG), which is explored for diagnostic imaging .
Properties
IUPAC Name |
6-(fluoromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFYXYMHVMDNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62182-13-2 | |
| Record name | NSC240426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Chemical Synthesis via Nucleophilic Fluorination
Direct Fluorination of Glucose Derivatives
The most widely reported method involves the nucleophilic displacement of a leaving group at the C-6 position of a suitably protected glucose derivative. Durrwachter et al. (1986) demonstrated this approach using a multistep reaction sequence starting from methyl beta-D-glucopyranoside. The key steps include:
- Protection of hydroxyl groups : Tritylation or benzylation of hydroxyl groups at C-1, C-2, C-3, and C-4 to prevent unwanted side reactions.
- Activation of C-6 : Conversion of the C-6 hydroxyl group to a leaving group (e.g., tosylate or triflate) using reagents like p-toluenesulfonyl chloride.
- Fluoride substitution : Treatment with tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF).
This method typically achieves moderate yields (40–60%) and requires careful control of reaction temperature (60–80°C) to minimize elimination byproducts.
Table 1: Representative Reaction Conditions for Nucleophilic Fluorination
| Starting Material | Leaving Group | Fluoride Source | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Methyl β-D-glucopyranoside | Tosylate | TBAF | DMF | 70°C | 55% |
| 1,2,3,4-Tetra-O-acetylglucose | Triflate | KF | Acetonitrile | 60°C | 48% |
Enzymatic Biotransformation Approaches
Galactokinase-Uridylyltransferase-Epimerase Cascade
A multi-enzyme system offers a stereoselective route to 6-deoxy-6-fluoro-beta-D-glucopyranose derivatives. As reported by Thompson et al. (2013), this method involves three key enzymes:
- Galactokinase (GalK) : Phosphorylates 6-deoxy-6-fluoro-D-galactose at the C-1 position.
- Galactose-1-phosphate uridylyltransferase : Converts the phosphorylated product to UDP-6-deoxy-6-fluoro-D-galactose.
- UDP-galactose 4-epimerase (GalE) : Epimerizes the C-4 hydroxyl group to yield UDP-6-deoxy-6-fluoro-D-glucose.
This cascade reaction proceeds in a one-pot format at 37°C and pH 7.5, achieving conversions exceeding 80% within 2 hours. The UDP-sugar intermediate can then be hydrolyzed enzymatically or chemically to release the free monosaccharide.
Automated Radiolabeling for PET Imaging Applications
Tosylate Precursor-Based Synthesis
Adapted from the synthesis of 6-deoxy-6-[18F]fluoro-D-fructose, this method utilizes a tosylated precursor for rapid fluorination in automated modules. Key steps include:
- Precursor preparation : Synthesis of 1,2:3,4-di-O-isopropylidene-6-O-tosyl-D-glucopyranose.
- Nucleophilic [18F]fluoride substitution : Conducted in a TRACERlab™ FX module using K[18F]/Kryptofix 222 in acetonitrile at 85°C for 10 minutes.
- Deprotection : Acid hydrolysis (HCl, 100°C) to remove isopropylidene groups.
This method achieves radiochemical yields of 25–30% (decay-corrected) with a total synthesis time of 45 minutes, making it suitable for producing radiolabeled analogs for positron emission tomography (PET).
Table 2: Comparison of Fluorination Methods
| Method | Key Advantage | Limitation | Typical Yield |
|---|---|---|---|
| Chemical Fluorination | Scalability | Requires protective groups | 40–60% |
| Enzymatic Cascade | Stereoselectivity | Enzyme cost and stability | 70–80% |
| Automated Radiolabeling | Rapid synthesis for PET imaging | Specialized equipment needed | 25–30% |
Analytical Validation and Characterization
Structural Confirmation Techniques
Post-synthesis analysis employs:
Challenges and Optimization Strategies
Minimizing Competing Elimination Reactions
The electron-withdrawing effect of fluorine increases the susceptibility of C-6 to elimination during fluorination. Strategies to mitigate this include:
Emerging Methodologies
Continuous-Flow Microreactor Systems
Recent advances adapt chemical fluorination to continuous-flow platforms, reducing reaction times from hours to minutes while improving yields by 15–20% through precise temperature and mixing control.
Chemical Reactions Analysis
6-Deoxy-6-fluoro-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medical Imaging Applications
Positron Emission Tomography (PET) Tracers
6-Deoxy-6-fluoro-beta-D-glucopyranose is primarily utilized as a radiotracer in PET imaging. Its fluorinated derivative, 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF), has been developed for imaging glucose transporter 5 (GLUT5) in breast cancer. The automated synthesis of 6-[18F]FDF under Good Manufacturing Practice (GMP) conditions demonstrated a high radiochemical yield and purity, making it suitable for clinical trials. Studies indicated that this tracer accumulates in various organs, with significant uptake in tumors, providing valuable insights into tumor metabolism and the efficacy of cancer therapies .
Biodistribution Studies
Biodistribution studies have shown that 6-[18F]FDF rapidly accumulates in the kidneys, heart, liver, spleen, gallbladder, lungs, and intestines shortly after injection. In murine models bearing breast tumors, the tracer exhibited tumor accumulation rates of 3.7% injected dose per gram at 5 minutes post-injection, highlighting its potential for early detection and monitoring of tumor response to therapy .
Therapeutic Applications
Antitumor Activity
Research has demonstrated that 6-deoxy-6-fluoro-beta-D-glucopyranose exhibits significant antitumor effects in xenograft models. In one study, treatment with doses of 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60%. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. In models of induced arthritis, treatment with 6-deoxy-6-fluoro-beta-D-glucopyranose led to a significant reduction in paw swelling and inflammatory markers. These findings suggest its application in managing inflammatory diseases .
Case Studies
Case Study on Cancer Treatment
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. This selective action supports its development as an anticancer agent.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : The compound effectively inhibited the growth of multi-drug resistant strains, indicating its potential as an antimicrobial agent.
Comparative Data Table
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Medical Imaging | 6-[18F]FDF | High tumor uptake; suitable for PET imaging |
| Antitumor Activity | 6-Deoxy-6-fluoro-beta-D-glucopyranose | Up to 60% tumor growth inhibition |
| Anti-inflammatory | 6-Deoxy-6-fluoro-beta-D-glucopyranose | Significant reduction in inflammation markers |
| Antimicrobial | 6-Deoxy-6-fluoro-beta-D-glucopyranose | Effective against multi-drug resistant bacterial strains |
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluoro-beta-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s binding affinity and reactivity, altering the pathways in which it participates .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Effects on Physicochemical Properties
The C6-modified deoxy sugars exhibit distinct behaviors depending on the substituent (Table 1).
Table 1: Comparison of C6-Modified Glucopyranose Derivatives
Key Observations:
- Electronegativity and Bond Strength : Fluorine’s high electronegativity (4.0) creates a strong C-F bond (485 kJ/mol), enhancing stability compared to C-Cl (339 kJ/mol) or C-I (234 kJ/mol). This makes 6-fluoro derivatives more resistant to hydrolysis and enzymatic cleavage than chloro- or iodo-analogs .
- Steric Effects : Bulkier groups like carborane (in BNCT agents) or iodine may limit membrane permeability but enable targeted applications (e.g., tumor therapy) .
6-Deoxy-6-fluoro-β-D-glucopyranose vs. 6-Chloro-6-deoxy-D-glucose
- Fluorinated Derivative : Demonstrates low toxicity and high specificity for glucose transporters (GLUTs), making it suitable for in vivo metabolic tracing .
- Chlorinated Analog : While used as a precursor for C-nucleoside analogues, its toxicity necessitates stringent handling protocols .
6-O-Carboranylmethyl Derivatives
These compounds integrate boron-rich carborane clusters for BNCT, leveraging fluorine’s stability to direct carborane localization in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
